5-(2-Chlorophenyl)-5-oxovaleric acid physical properties
5-(2-Chlorophenyl)-5-oxovaleric acid physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 5-(2-Chlorophenyl)-5-oxovaleric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chlorophenyl)-5-oxovaleric acid (CAS 898792-59-1) is a substituted keto-acid with potential applications as a building block in pharmaceutical synthesis. As with any novel chemical entity, a thorough understanding of its fundamental physical properties is a prerequisite for its effective application in drug discovery and development. These properties govern critical parameters such as solubility, stability, bioavailability, and formulation feasibility. This guide provides a comprehensive framework for the systematic characterization of 5-(2-Chlorophenyl)-5-oxovaleric acid. In the absence of extensive published experimental data for this specific molecule, we present a series of robust, industry-standard protocols for determining its essential physicochemical properties. Data from structurally related analogs are utilized to provide context and establish anticipated value ranges, thereby offering a predictive and practical blueprint for laboratory investigation.
Introduction and Molecular Identity
5-(2-Chlorophenyl)-5-oxovaleric acid is an organic compound featuring a valeric acid backbone, a ketone at the 5-position, and a 2-chlorophenyl substituent on the carbonyl carbon. Its identity is established by its molecular formula, C₁₁H₁₁ClO₃, and a molecular weight of 226.66 g/mol [1].
Chemical Structure:
(Simplified 2D representation)
The strategic importance of characterizing this molecule lies in the interplay of its functional groups:
-
Carboxylic Acid: The primary determinant of its acidity (pKa), aqueous solubility at varying pH, and potential for salt formation.
-
Aromatic Ketone & Chloro Substituent: These contribute to the molecule's lipophilicity, melting point, crystalline structure, and potential for specific intermolecular interactions.
This guide will detail the essential experiments required to quantify these properties, transforming the molecule from a mere structure on paper to a well-understood entity ready for advanced application.
Comparative Analysis with Structural Analogs
To establish a reasonable hypothesis for the expected properties of 5-(2-Chlorophenyl)-5-oxovaleric acid, we can analyze data from its closest structural analogs. The electronic and steric effects of the ortho-chloro substituent are expected to modulate the properties relative to the unsubstituted parent compound.
| Property | 5-Phenyl-5-oxopentanoic acid[2] | 5-(2-Fluorophenyl)-5-oxovaleric acid[3] | 5-(2-Chlorophenyl)-5-oxovaleric acid |
| CAS Number | 1501-05-9 | 199664-70-5 | 898792-59-1 |
| Molecular Weight | 192.21 g/mol | 210.20 g/mol | 226.66 g/mol |
| Melting Point | 126 - 129 °C | 69 - 72 °C | To be determined (Expected: Solid) |
| Aqueous Solubility | Insoluble | Slightly soluble in select organics | To be determined (Expected: Low) |
| pKa (Predicted) | 4.63 | 4.57 | To be determined (Expected: ~4.5) |
The ortho-chloro group, being electron-withdrawing, may slightly increase the acidity of the carboxylic acid compared to the unsubstituted analog. Its bulk and polarity will significantly influence crystal packing, making an accurate melting point prediction difficult without experimental data. It is reasonable to assume it is a solid at room temperature, similar to its analogs.
Core Physical Property Determination: Protocols and Rationale
The following sections provide detailed, self-validating protocols for determining the most critical physical properties. The causality behind procedural steps is explained to ensure robust and reproducible data generation.
Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: The melting point is a crucial indicator of purity and lattice energy. A sharp melting peak suggests high purity, while a broad peak may indicate impurities or polymorphism. Differential Scanning Calorimetry (DSC) is the gold-standard method as it provides not only the melting point (onset and peak temperature) but also the enthalpy of fusion (ΔHfus), and can detect other thermal events like glass transitions or polymorphic phase changes.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 5-(2-Chlorophenyl)-5-oxovaleric acid into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical, empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 25 °C.
-
Heating Ramp: Ramp the temperature from 25 °C to a temperature sufficiently above the anticipated melting point (e.g., 200 °C, based on analogs) at a controlled rate of 10 °C/min.
-
Cooling Ramp (Optional): Cool the sample back to 25 °C at 10 °C/min to investigate recrystallization behavior.
-
Second Heat (Optional): Perform a second heating ramp to observe any changes in thermal behavior due to the initial heating cycle (e.g., annealing, dehydration).
-
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion.
Workflow Visualization:
Thermodynamic Aqueous Solubility via Shake-Flask Method (pH-Dependent)
Expertise & Rationale: Aqueous solubility is a master variable in drug development, directly impacting dissolution rate and bioavailability. For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH. The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic equilibrium solubility. The protocol must be performed at several pH values to construct a complete pH-solubility profile.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4). A phosphate or citrate buffer system is common.
-
Sample Incubation: Add an excess amount of solid 5-(2-Chlorophenyl)-5-oxovaleric acid to vials containing each buffer. The excess solid is critical to ensure that equilibrium is reached with the saturated solution.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Dilute the filtrate with an appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
pH Verification: Measure the final pH of the saturated solution in each vial to ensure it has not shifted during the experiment.
Workflow Visualization:
Acid Dissociation Constant (pKa) by Potentiometric Titration
Expertise & Rationale: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This parameter is critical for predicting solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method that determines the pKa by monitoring pH changes upon the addition of a titrant. Co-solvents are often necessary for compounds with low water solubility.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system. For water-insoluble compounds, a co-solvent system (e.g., 50:50 Methanol:Water or DMSO:Water) is required. The pKa value obtained is an apparent pKa (pₐKₐ) and can be extrapolated back to aqueous conditions using Yasuda-Shedlovsky plots if needed.
-
Instrument Setup: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, 10). Place the electrode and a titrant delivery tube into the sample solution. Stir the solution gently.
-
Titration: Titrate the acidic solution with a standardized basic titrant (e.g., 0.1 M KOH or NaOH). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or more accurately from the peak of the first derivative of the plot (dpH/dV).
Logical Relationship Diagram:
Conclusion: Building a Comprehensive Data Package
The systematic application of these standard methodologies—DSC for thermal properties, the shake-flask method for solubility, and potentiometric titration for pKa—will generate a foundational physicochemical data package for 5-(2-Chlorophenyl)-5-oxovaleric acid. This empirical data is indispensable. It allows scientists to move beyond theoretical structures and make informed, data-driven decisions in medicinal chemistry, process development, and pharmaceutical formulation. While predictions from analogs provide a valuable starting point, only rigorous experimental characterization can reveal the true behavior of a novel molecule, paving the way for its successful translation from the laboratory to advanced applications.
References
-
ChemBK. (2024). 5-Phenyl-5-oxopentanoic acid. Available at: [Link]
